molecular formula C22H14IN3O3 B3915036 6-iodo-2-[2-(4-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone CAS No. 6138-35-8

6-iodo-2-[2-(4-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone

Cat. No.: B3915036
CAS No.: 6138-35-8
M. Wt: 495.3 g/mol
InChI Key: VRKPILRBNBYCIW-MDWZMJQESA-N
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Description

6-Iodo-2-[2-(4-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives . It has a molecular formula of C22H14IN3O3 .


Synthesis Analysis

The synthesis of quinazolinone derivatives, including this compound, often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular mass of 495.269 Da . More detailed structural analysis would require specific experimental data such as X-ray crystallography .


Chemical Reactions Analysis

Quinazolinone derivatives, including this compound, can undergo a variety of chemical reactions. These include reactions involving the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and others .

Future Directions

Quinazolinone derivatives, including 6-iodo-2-[2-(4-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, have significant potential in medicinal chemistry due to their diverse range of biological properties . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as developing more efficient synthesis methods .

Properties

IUPAC Name

6-iodo-2-[(E)-2-(4-nitrophenyl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14IN3O3/c23-16-9-12-20-19(14-16)22(27)25(17-4-2-1-3-5-17)21(24-20)13-8-15-6-10-18(11-7-15)26(28)29/h1-14H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKPILRBNBYCIW-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417506
Record name AC1NT84E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6138-35-8
Record name AC1NT84E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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